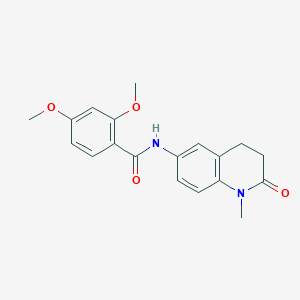

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

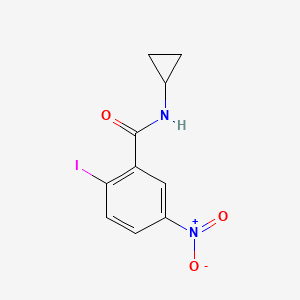

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to a class of compounds known as quinoxalines, which have been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, a group of compounds structurally related to 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has been achieved through various methods. For example, a one-step reaction of methyl anthranilate with different compounds in m-cresol was used to synthesize these compounds (Chau, Saegusa, & Iwakura, 1982).

- Chemical Modifications and Effects : Research has shown that modifying certain chemical groups within the structure of tetrahydroisoquinolinyl benzamides can significantly affect their binding affinities and receptor selectivities, which are key aspects in drug development (Xu, Lever, & Lever, 2007).

Pharmacological Aspects

- Receptor Binding Studies : Tetrahydroisoquinolinyl benzamides have been studied extensively for their affinity towards sigma receptors. For instance, compounds in this family have been found to demonstrate varying affinities for sigma-2 receptor without significant affinities for sigma-1 receptor, which is crucial for their potential therapeutic applications (Wu et al., 2015).

- Potential in Tumor Diagnosis and Imaging : Certain derivatives of tetrahydroisoquinoline, similar in structure to this compound, have shown potential as tools for tumor diagnosis due to their high affinity at sigma(2) receptors. This makes them good candidates for the development of PET (Positron Emission Tomography) tracers for tumor imaging (Abate et al., 2011).

Molecular Biology Applications

- Ligand Development for Biological Studies : The development of specific ligands, like those derived from tetrahydroisoquinoline, can be crucial for biological studies. They can be used to probe specific receptor functions in vitro, providing insights into receptor mechanisms and potential therapeutic targets (Xu et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Mode of Action

This compound interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .

Biochemical Pathways

The interaction of this compound with TRIM24 and BRPF1 affects the biochemical pathways associated with gene expression . By inhibiting these proteins, the compound can alter the transcription of genes, leading to changes in the production of proteins and other gene products .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its excellent cellular potency (EC50 = 50 nM) and favorable bioavailability (F = 29%) . These properties allow the compound to be effectively absorbed and distributed within the body, reaching its targets in sufficient concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression patterns and the inhibition of cancer cell proliferation . By targeting and inhibiting TRIM24 and BRPF1, the compound can disrupt the growth and survival of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature

Biochemical Analysis

Biochemical Properties

It has been found to interact with the bromodomain containing proteins TRIM24 and BRPF1 . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Cellular Effects

It has been shown to have excellent cellular potency (EC50 = 50 nM) and favorable pharmacokinetic properties (F = 29%), making it a high-quality chemical probe for the evaluation of TRIM24 and/or BRPF1 bromodomain function in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of action of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves binding to the bromodomains of TRIM24 and BRPF1 . This binding inhibits the function of these proteins, potentially altering gene expression and impacting cellular processes .

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-16-8-5-13(10-12(16)4-9-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRJWDZHVTUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)

![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)

![Methyl 4-[3-(3-methylimidazol-4-yl)piperidine-1-carbonyl]benzoate;hydrochloride](/img/structure/B2640328.png)

![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)

![1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2640340.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)